5-Bromo-6-chloropyridin-3-ol
Overview
Description
5-Bromo-6-chloropyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively, and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-6-chloropyridin-3-ol typically involves the halogenation of pyridin-3-ol. One common method is the bromination of 6-chloropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods:
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-chloropyridin-3-ol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the bromine or chlorine atoms are reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Various substituted pyridinols depending on the nucleophile used.
Oxidation: Pyridine-3-one derivatives.
Reduction: Dehalogenated pyridinols.
Scientific Research Applications
Chemistry:
5-Bromo-6-chloropyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology:
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable in drug discovery and development .
Medicine:
The compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 5-Bromo-6-chloropyridin-3-amine
- 5-Bromo-6-chloropyridin-3-sulfonamide
- 5-Bromo-6-chloronicotinonitrile
Comparison:
5-Bromo-6-chloropyridin-3-ol is unique due to the presence of a hydroxyl group at the 3rd position, which imparts different chemical reactivity compared to its amine or nitrile counterparts. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-6-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROMMQAFZTGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562012 | |
Record name | 5-Bromo-6-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-85-4 | |
Record name | 5-Bromo-6-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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